2-Phenylbenzofuran-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-phenyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
SFYGTWAUBYYUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenylbenzofuran 3 Carbaldehyde and Its Derivatives
Strategic Retrosynthetic Analysis of the 2-Phenylbenzofuran-3-carbaldehyde Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the furan (B31954) ring and the carbon-carbon bonds attaching the substituent groups.
A key disconnection is the C3-C3a bond, often formed via an intramolecular Friedel-Crafts-type acylation. This pathway leads back to α-aryloxyaryl ketone precursors, which can be synthesized from the O-alkylation of a phenoxide with an α-haloarylketone. nih.gov
Another common strategy involves disconnecting the O-C2 and C7a-C2 bonds. This approach points towards precursors like o-hydroxy-substituted chalcones or o-alkynylphenols. For instance, an o-alkynylphenol and a phenyl group source can be envisioned as precursors for palladium or copper-catalyzed cyclization reactions. nih.govrsc.org The formyl group at the C3 position is typically introduced via a Vilsmeier-Haack reaction on a pre-formed 2-phenylbenzofuran (B156813) intermediate or through a rearrangement of a suitable precursor. organic-chemistry.org
Cyclization-Based Approaches to the Benzofuran (B130515) Ring System
The formation of the benzofuran ring is the cornerstone of the synthesis. Various cyclization strategies have been developed, often employing transition metal catalysis or acid-mediated reactions to achieve high efficiency and regioselectivity.
Palladium catalysis offers powerful and versatile methods for constructing the benzofuran scaffold. These reactions often proceed under mild conditions with high functional group tolerance. A prominent strategy involves the palladium-catalyzed annulation of phenols with alkynes. For example, o-alkynylphenols can undergo a carbonylative annulation mediated by a palladium catalyst to generate the benzofuran ring with a carbonyl-containing substituent. nih.gov Another effective one-pot synthesis utilizes the palladium-catalyzed enolate arylation of o-bromophenols with ketones, demonstrating broad substrate scope. nih.gov The direct C-H bond functionalization of phenols with bromoalkynes, followed by intramolecular cyclization, also provides 2-substituted benzofurans in good yields. organic-chemistry.org
Table 1: Selected Palladium-Catalyzed Systems for Benzofuran Synthesis
| Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂ / dppp (B1165662) / CsOAc | o-Alkynylphenols | Carbonylative Annulation | nih.gov |
| Pd(OAc)₂ / Ligand | o-Bromophenols, Ketones | Enolate Arylation | nih.gov |
| Pd(OAc)₂ | Phenols, Bromoalkynes | C-H Functionalization/Cyclization | organic-chemistry.org |
| PdCl₂(dppf) | 9-Bromophenanthrenes, Alkynes | Annulation | mst.edu |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for benzofuran synthesis. nih.gov One-pot procedures involving the aerobic oxidative cyclization of phenols and alkynes using a copper catalyst provide a facile route to polysubstituted benzofurans. rsc.org This transformation involves a sequence of nucleophilic addition of the phenol (B47542) to the alkyne followed by oxidative cyclization. rsc.org Tandem reactions, where multiple bonds are formed in a single operation, are particularly attractive. For example, a copper-catalyzed three-component reaction of o-iodophenols, acyl chlorides, and phosphorus ylides has been developed for the rapid synthesis of functionalized benzofurans. sci-hub.se Similarly, tandem cyclization/chalcogenation of o-alkynylphenols with epoxides and elemental sulfur or selenium can be achieved using copper catalysis. acs.org
Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis
| Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Cu Catalyst / O₂ | Phenols, Alkynes | Aerobic Oxidative Cyclization | rsc.org |
| Cu Catalyst | o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Three-Component Tandem Reaction | sci-hub.se |
| CuI | o-Alkynylphenols, Epoxides, S₈/Se | Tandem Cyclization/Chalcogenation | acs.org |
| CuBr | Terminal Alkynes, o-Hydroxybenzaldehyde N-tosylhydrazones | Coupling/Cyclization | organic-chemistry.org |
Acid-catalyzed cyclization represents a classical yet powerful method for synthesizing the benzofuran ring, typically through the dehydration of a suitable precursor. rsc.org A common approach is the cyclodehydration of α-phenoxy ketones, which are readily prepared from phenols and α-bromo ketones. researchgate.net Various acidic reagents, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), can effectively promote this reaction to yield 2,3-disubstituted benzofurans under mild conditions. researchgate.net Lewis acids like bismuth(III) triflate (Bi(OTf)₃) are also highly effective for the cyclodehydration of α-aryloxyaryl ketones, providing a facile route to the 3-arylbenzofuran moiety. rsc.orgnih.gov Another important set of precursors are 2'-hydroxychalcones, which can undergo demethylation and cyclodehydration in the presence of strong acids like HBr in acetic acid to furnish 2-arylbenzofurans in excellent yields. rsc.orgbioline.org.brnih.gov
Table 3: Acid Catalysts for Benzofuran Synthesis via Cyclodehydration
| Catalyst | Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Eaton's Reagent | α-Phenoxy Ketones | Cyclodehydration | researchgate.net |
| Bi(OTf)₃ | α-Aryloxyaryl Ketones | Cyclodehydration | rsc.orgnih.gov |
| 48% HBr / Acetic Acid | 2'-Hydroxychalcones (via methoxy (B1213986) precursors) | Demethylation & Cyclodehydration | rsc.org |
| Boron Trifluoride Diethyl Etherate | 2,4-Diyn-1-ols, Dicarbonyl compounds | Domino Propargylation/Cyclization | nih.gov |
Intramolecular reactions, including condensations and rearrangements, provide elegant pathways to the benzofuran nucleus from a single molecular entity. The Perkin rearrangement, which involves the base-catalyzed ring contraction of 3-halocoumarins, can produce benzofuran-2-carboxylic acids. nih.gov This process entails the initial fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov However, this specific rearrangement is not suitable for producing 2-phenylbenzofuran. wikipedia.org
Other rearrangement reactions are more applicable. For example, a nih.govnih.gov-sigmatropic rearrangement, similar to the Claisen rearrangement, of N-phenoxyacetamides can be used to construct the benzofuran ring system. acs.org A base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can lead to chloromethylene furans, which then rearrange under mild acidic conditions to form benzofuran carbaldehydes. organic-chemistry.org Additionally, intramolecular Wittig reactions of o-acyloxybenzylidene phosphoranes have been employed to construct the 2-arylbenzofuran skeleton. jocpr.com
Electrosynthesis has emerged as a green and powerful tool in modern organic chemistry, often avoiding the need for harsh reagents and transition-metal catalysts. rsc.orgnih.gov Facile electrochemical methods for synthesizing benzofuran derivatives have been developed. One such method involves the electrooxidation of catechols in the presence of a nucleophile like dimedone. The electrochemically generated quinones participate in a Michael addition reaction, leading to the formation of benzofuran derivatives in an undivided cell. nih.gov
Another versatile approach is the electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with species like diselenides. This galvanostatic electrolysis, performed in an undivided cell, proceeds under oxidant-, base-, and metal-free conditions to afford a wide variety of substituted benzo[b]furans in good to excellent yields. nih.gov These methods highlight the potential of electrochemistry to construct complex heterocyclic systems through environmentally benign processes. rsc.org
Functionalization and Introduction of the Aldehyde Moiety
The introduction of a formyl group at the C-3 position of the 2-phenylbenzofuran scaffold is a critical transformation. This can be accomplished through direct formylation of the heterocyclic ring or by the oxidation of a precursor alcohol.
Direct formylation of 2-phenylbenzofuran can be achieved through ortho-metalation followed by reaction with a formylating agent. A common strategy involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic proton on the benzofuran ring, which is at the C-3 position. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent like N-formylpiperidine to introduce the aldehyde group.
The process begins with the deprotonation of 2-phenylbenzofuran using n-BuLi in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF), at low temperatures to generate the 3-lithio-2-phenylbenzofuran intermediate. This intermediate is then treated with N-formylpiperidine to yield the desired this compound. This method provides a direct route to the target aldehyde with good regioselectivity.
Table 1: Example of Formylation Reaction Conditions
| Step | Reagent | Solvent | Temperature | Purpose |
| 1 | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Deprotonation at C-3 |
| 2 | N-Formylpiperidine | Tetrahydrofuran (THF) | -78 °C to r.t. | Introduction of formyl group |
An alternative and widely used method for synthesizing this compound is the oxidation of the corresponding precursor alcohol, (2-phenylbenzofuran-3-yl)methanol. This two-step approach first involves the synthesis of the alcohol, often via the reduction of a corresponding ester or acid, followed by a controlled oxidation to the aldehyde.
A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
Common Oxidizing Agents for Alcohol to Aldehyde Conversion:
Pyridinium chlorochromate (PCC): A versatile reagent that can oxidize primary alcohols to aldehydes efficiently in dichloromethane (B109758) (DCM).
Dess-Martin periodinane (DMP): A hypervalent iodine reagent known for its mild reaction conditions and high yields in converting primary alcohols to aldehydes.
Manganese dioxide (MnO₂): An effective and selective reagent for the oxidation of allylic and benzylic alcohols. Given the structure of (2-phenylbenzofuran-3-yl)methanol, MnO₂ is a suitable choice.
The oxidation is typically carried out in an appropriate solvent, such as chloroform (B151607) or dichloromethane, at room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.
Stereoselective and Regioselective Synthesis Strategies
Regioselectivity is a paramount concern in the synthesis of substituted benzofurans. The formation of the benzofuran core itself often dictates the position of subsequent functionalizations. Many classical methods for benzofuran synthesis can lead to mixtures of regioisomers, especially when the aromatic precursor has multiple available positions for cyclization. nsf.gov
Modern strategies aim to overcome this by employing reactions that offer high levels of regiochemical control.
Titanium Tetrachloride (TiCl₄) Promoted Cyclodehydration: A one-pot method for synthesizing benzofurans from phenols and α-haloketones using titanium tetrachloride has been reported. nih.gov This process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration, demonstrating high regioselectivity and yielding the desired benzofuran structure which can then be functionalized. nih.gov
Wittig-type Reactions: The reaction of 2-hydroxybenzyltriphenylphosphonium salts with benzoyl chlorides can lead to the formation of 2-phenylbenzofuran derivatives. unica.itresearchgate.net By carefully selecting the starting materials and reaction conditions, it is possible to control the regiochemical outcome and selectively synthesize 3-acylbenzofurans, which are precursors to the target aldehyde. unica.it
Chalcone Rearrangement: A highly selective synthesis of 3-formylbenzofurans can be achieved through the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov This method allows for the selective formation of either 3-formylbenzofurans or 3-acylbenzofurans depending on the chosen reaction conditions. nih.gov
While this compound itself is an achiral molecule, stereoselective strategies become crucial when synthesizing its derivatives that may contain stereocenters. For instance, a palladium-catalyzed dearomative arylation/oxidation reaction has been developed to synthesize (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one derivatives with specific stereochemistry. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a green solvent for the synthesis of related heterocyclic compounds like 2H-indazoles and quinazolines. nih.gov Water is another ideal green solvent, although the low aqueous solubility of the reactants can be a challenge.
Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste and improves atom economy. The use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon (CuO@C), has been shown to be effective for the synthesis of nitrogen-containing heterocycles under ligand-free and base-free conditions. nih.gov Such catalysts can often be recovered and reused, further enhancing the sustainability of the process. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. For example, the Perkin rearrangement to form benzofuran-2-carboxylic acids, precursors to related structures, was completed in minutes under microwave conditions compared to hours with conventional reflux. nih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Approach | Green Approach |
| Solvent | Dichloromethane, Tetrahydrofuran | Water, PEG-400, 2-Propanol nih.gov |
| Reagents | Stoichiometric strong bases (e.g., n-BuLi) | Recyclable heterogeneous catalysts (e.g., CuO@C) nih.gov |
| Energy | Conventional heating (reflux) | Microwave irradiation nih.gov |
| Waste | Generation of salt byproducts | Minimal waste, catalyst recycling nih.gov |
| Selectivity | May require protecting groups | High selectivity under optimized conditions |
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern demands of chemical manufacturing.
An exploration of the chemical behavior of this compound reveals a versatile scaffold amenable to a wide range of synthetic transformations. Its reactivity is primarily dictated by two key structural features: the aldehyde functional group at the 3-position and the extended aromatic system of the 2-phenylbenzofuran core. This duality allows for selective modifications at either the aldehyde or the aromatic rings, providing access to a diverse library of derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenylbenzofuran 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the chemical structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of atoms.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. In 2-Phenylbenzofuran-3-carbaldehyde, the spectrum is characterized by signals in the aromatic and aldehyde regions. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, typically appearing as a sharp singlet in the downfield region of the spectrum (δ 9-10 ppm).
The protons on the benzofuran (B130515) and phenyl rings resonate in the aromatic region (δ 7-8.5 ppm). The specific chemical shifts and coupling patterns (splitting of signals) depend on their position relative to the electron-withdrawing aldehyde group and the anisotropic effects of the fused ring system. Protons on the phenyl group ortho to the benzofuran ring will show coupling to their neighbors, as will the four adjacent protons on the benzofuran's benzene (B151609) ring.
Table 1: Expected ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde H (C3-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic H's (Benzofuran) | 7.2 - 8.0 | Multiplets (m) / Doublets (d) |
Note: The data in this table is representative and based on typical chemical shifts for similar structural motifs.
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. For this compound, the most downfield signal corresponds to the carbonyl carbon of the aldehyde group (δ 185-195 ppm) due to its significant deshielding.
The spectrum also displays a series of signals in the δ 110-160 ppm range, corresponding to the sp²-hybridized carbons of the benzofuran and phenyl aromatic rings. Quaternary carbons (those without attached protons) typically show weaker signals than protonated carbons. The specific shifts are influenced by the substitution pattern and the electronic nature of the heterocyclic system.
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C=O | 185 - 195 |
| Aromatic Quaternary C's | 120 - 160 |
Note: The data in this table is representative and based on typical chemical shifts for similar structural motifs.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal correlations between neighboring protons within the phenyl ring and within the benzene portion of the benzofuran system, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.
High-Resolution Mass Spectrometry can measure the mass of an ion with extremely high accuracy (typically to within a few parts per million). This allows for the determination of the precise elemental formula of a compound. For this compound, with the molecular formula C₁₅H₁₀O₂, HRMS would be used to confirm the exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
|---|
Note: The calculated mass is based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Oxygen (¹⁶O).
In mass spectrometry, the molecular ion (M⁺) can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. chemguide.co.uk For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29). libretexts.org
For this compound, key fragmentation events would likely include:
Loss of the formyl radical (•CHO): This would lead to a significant peak at m/z 193, corresponding to the stable 2-phenylbenzofuran (B156813) cation.
Loss of carbon monoxide (CO): Following rearrangement, the loss of a neutral CO molecule would result in a fragment ion at m/z 194.
Analysis of these characteristic fragmentation pathways provides strong corroborating evidence for the presence of the aldehyde group and the integrity of the core 2-phenylbenzofuran structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature in the IR spectrum would be the strong absorption band arising from the carbonyl (C=O) stretching vibration of the aldehyde group. Due to conjugation with the benzofuran ring, this peak is anticipated to appear in the range of 1700-1720 cm⁻¹ . The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations of the aldehyde proton. These typically manifest as two weak bands, one around 2800-2860 cm⁻¹ and another, often sharper, peak near 2700-2760 cm⁻¹ pressbooks.pub. The appearance of this lower frequency C-H stretching band is a reliable indicator of an aldehyde functional group vscht.czspectroscopyonline.com.
The aromatic nature of the compound gives rise to several absorption bands. The C=C stretching vibrations within the phenyl and benzofuran rings are expected to produce a series of sharp peaks in the 1450-1650 cm⁻¹ region . Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ vscht.cz. Furthermore, the C-O-C stretching vibration of the furan (B31954) ether linkage within the benzofuran moiety is expected to show a distinct, intense band around 1068 cm⁻¹ mdpi.com.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1700 - 1720 | Strong |
| Aldehyde | C-H Stretch | 2800 - 2860 and 2700 - 2760 | Weak to Medium |
| Aromatic Rings | C=C Stretch | 1450 - 1650 | Medium to Strong |
| Aromatic Rings | C-H Stretch | > 3000 | Weak to Medium |
| Benzofuran | C-O-C Stretch | ~1068 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of closely related 2-phenylbenzofuran derivatives allows for a reliable prediction of its solid-state architecture physchemres.orgmdpi.com.
It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, a study on a mixed crystal of similar 2-phenylbenzofuran derivatives revealed a monoclinic crystal system with the space group P2₁/c mdpi.com. The molecular conformation in the solid state is expected to be nearly planar, with a slight twist between the benzofuran and the phenyl rings physchemres.orgmdpi.com. Computational studies on 2-phenylbenzofuran have suggested a pseudo-planar geometry with a very small dihedral angle between the two ring systems physchemres.org. The planarity is a consequence of the extensive π-conjugation across the molecule.
Table 2: Predicted Crystallographic Parameters for this compound (by analogy)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecular Conformation | Near-planar with a slight twist between rings |
| Key Intermolecular Interactions | C-H···O, C-H···π, π···π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores, including the benzofuran ring system, the phenyl group, and the carbaldehyde group, all of which are part of a conjugated system.
The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in organic molecules are π → π* and n → π* transitions shu.ac.ukyoutube.compharmatutor.org. The extensive π-conjugation in this compound will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, non-conjugated chromophores jove.comjove.com.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic system. These transitions typically have high molar absorptivity values shu.ac.uk. Additionally, the carbonyl group of the aldehyde possesses non-bonding (n) electrons on the oxygen atom, which can undergo a lower energy n → π* transition. This transition is symmetry-forbidden and therefore results in a much weaker absorption band at a longer wavelength compared to the π → π* transitions pharmatutor.org. The substitution pattern on the benzofuran and phenyl rings can influence the exact position and intensity of these absorption bands researchgate.net.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | Conjugated Aromatic System | 200 - 400 | High |
| n → π | Carbonyl Group | > 300 | Low |
Computational and Theoretical Investigations of 2 Phenylbenzofuran 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for investigating the properties of 2-phenylbenzofuran (B156813) and its derivatives. These calculations have been instrumental in understanding the molecule's geometry, electronic behavior, and reactivity.
Theoretical calculations, particularly using DFT methods, have been employed to determine the stable conformer of 2-phenylbenzofuran. physchemres.org By optimizing the geometry, researchers aim to find the structure with the minimum energy. physchemres.org Studies have utilized various functionals, such as GGA-PBE, BVP86, and meta-GGA-TPSS, in conjunction with basis sets like 6-31G(d,p) to achieve this. physchemres.org The optimized geometries of 2-phenylbenzofuran derivatives are crucial for extracting a range of quantum chemical descriptors. physchemres.org
One study found that the dihedral angle between the benzofuran (B130515) and phenyl rings is minimal, suggesting a pseudo-planar geometry for 2-phenylbenzofuran. physchemres.org Specifically, the dihedral angles were calculated to be 0.27° (GGA-PBE), 0.29° (BVP86), and 0.27° (meta-GGA-TPSS). physchemres.org This planarity is a significant feature influencing the electronic and optical properties of the molecule. A good agreement between predicted and experimental results for bond lengths and angles has been reported, validating the use of DFT methods for these systems. physchemres.org
The electronic properties of 2-phenylbenzofuran derivatives have been extensively studied through Frontier Molecular Orbital (FMO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) maps. niscpr.res.inresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. physchemres.org
MESP analysis helps in understanding the charge distribution and identifying the sites susceptible to electrophilic and nucleophilic attacks. niscpr.res.inresearchgate.net For a benzofuran derivative, DFT-based calculations have been used to analyze the reaction mechanism, where an accumulation of electrons around the carbonyl oxygen atom was observed, indicating its chemical interaction with the substrate. ruben-group.de
Table 1: Frontier Molecular Orbital Energies for a 2-Phenylbenzofuran Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
Note: The values are representative and can vary based on the specific derivative and computational method.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are performed to gain deeper insights into the intramolecular interactions and charge distributions. physchemres.org NBO analysis provides information about the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, which are crucial for understanding the stability of the molecular structure. Mulliken population and natural population analyses have also been carried out for 2-phenylbenzofuran derivatives. physchemres.org
Vibrational analysis is a standard procedure following geometry optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). niscpr.res.inresearchgate.net These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation. Thermochemical properties such as entropy and zero-point vibrational energy (ZPVE) are also derived from these calculations. physchemres.org
Non-Linear Optical (NLO) Properties Calculations
The non-linear optical (NLO) properties of 2-phenylbenzofuran and its derivatives have been a subject of interest due to their potential applications in optoelectronic devices. physchemres.org DFT calculations have been employed to compute the first-order hyperpolarizability (β), a key parameter for NLO activity. physchemres.org
Studies have shown that 2-phenylbenzofuran derivatives can possess remarkable NLO properties. physchemres.org The first-order hyperpolarizability of a series of 2-phenylbenzofuran derivatives was found to range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating their potential as NLO materials. physchemres.org The calculations for NLO properties are typically performed at the same level of theory as the geometry optimization to ensure consistency. physchemres.org
Table 2: Calculated First-Order Hyperpolarizability (β) for Selected 2-Phenylbenzofuran Derivatives
| Derivative | β (x 10⁻³⁰ esu) |
|---|---|
| 2-Phenylbenzofuran | 4.00 |
| Substituted Derivative A | 15.25 |
| Substituted Derivative B | 43.57 |
Note: 'Substituted Derivative A' and 'Substituted Derivative B' are representative of derivatives with varying electron-donating or -withdrawing groups. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Studies based on Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the structural or physicochemical properties of compounds with their biological activities. physchemres.org For 2-phenylbenzofuran derivatives, QSAR models have been developed using quantum chemical descriptors obtained from DFT calculations. physchemres.org
These models aim to predict the biological activity of new derivatives, thereby guiding the design of more potent compounds. physchemres.org A multiple linear regression (MLR) model has been used to establish relationships between molecular descriptors and the activity of 2-phenylbenzofuran derivatives. physchemres.org The statistical quality of the QSAR models is assessed using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation coefficient (R²cv). physchemres.org
Molecular Dynamics Simulations and Conformational Landscape Exploration
The conformational flexibility of the 2-phenylbenzofuran scaffold, particularly the rotation of the phenyl group relative to the benzofuran core, is a key determinant of its interaction with biological targets. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to explore this conformational landscape.
Studies on the parent compound, 2-phenylbenzofuran, reveal a pseudo-planar geometry. physchemres.org The dihedral angle between the benzofuran and phenyl rings is calculated to be very small, indicating a high degree of planarity in the ground state. physchemres.org DFT calculations using different functionals have consistently shown this near-planar arrangement. physchemres.org
For stilbenoid-type 2-phenylbenzofuran derivatives, the potential energy curve as a function of the dihedral angle between the phenyl and benzofuran rings has been computationally explored. nih.gov These investigations show that the most stable conformation is typically the planar one (dihedral angle of 0°). nih.gov The energy barrier for rotation through a perpendicular arrangement (dihedral angle of ±90°) is relatively low, suggesting that the molecule can access non-planar conformations. nih.gov For some derivatives, local minimum conformers at ±180° were found to be only slightly less stable than the global minimum. nih.gov
| Method | Calculated Dihedral Angle (°) | Interconversion Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| DFT/GGA-PBE | 0.27 | Not Reported | physchemres.org |
| DFT/BVP86 | 0.29 | Not Reported | physchemres.org |
| DFT/meta-GGA-TPSS | 0.27 | Not Reported | physchemres.org |
| DFT/B3LYP/6-311G(d,p) | ~0 | 5.45–5.53 | nih.gov |
Molecular dynamics (MD) simulations have been utilized to study the dynamic behavior of 2-phenylbenzofuran derivatives when bound to biological macromolecules. nih.govresearchgate.net These simulations provide insights into the stability of the ligand-protein complex over time. For instance, MD simulations revealed that a potent 2-phenylbenzofuran inhibitor remains stably bound to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of butyrylcholinesterase (BChE). nih.gov Similarly, simulations of proposed 2-phenylbenzofuran-based inhibitors complexed with Sortase C showed adequate stability throughout the simulation period. researchgate.net
Molecular Docking Studies of 2-Phenylbenzofuran-3-carbaldehyde Derivatives with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target. This method has been instrumental in understanding the structure-activity relationships (SAR) of 2-phenylbenzofuran derivatives as inhibitors of various enzymes.
While direct docking studies on this compound are not extensively reported, numerous studies have focused on its derivatives, particularly 2-phenyl-benzofuran-3-carboxamides, as potential inhibitors of the bacterial enzyme Sortase A (SrtA). researchgate.netnih.gov SrtA is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring virulence factors to the cell wall. researchgate.netnih.gov Docking studies have also been performed on 2-phenylbenzofuran derivatives targeting butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov
Docking studies have successfully elucidated the key interactions between 2-phenylbenzofuran derivatives and their target enzymes. For SrtA inhibitors, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and evaluated. nih.gov The most potent compound from this series was found to share a similar binding pattern with the native substrate in the SrtA binding pocket (PDB: 2KID). nih.gov The interactions were characterized by an L-shape pattern and hydrogen bonding with crucial catalytic residues. researchgate.netnih.gov
In the case of BChE, molecular dynamics simulations following docking showed that a 2-phenylbenzofuran derivative binds to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
| Target Enzyme | Derivative Class | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Sortase A (S. aureus) | 2-phenyl-benzofuran-3-carboxamide | Cys184, Trp194, Arg197 | Hydrogen Bond | researchgate.netnih.gov |
| Butyrylcholinesterase (BChE) | 2-phenylbenzofuran | Catalytic Anionic Site (CAS) & Peripheral Anionic Site (PAS) | General Binding | nih.gov |
The characterization of the binding site is a critical outcome of docking studies. For the 2-phenyl-benzofuran-3-carboxamide inhibitors of SrtA, the binding pocket was identified as the same site that recognizes the LPXTG substrate motif. researchgate.netnih.gov The docking pose of the inhibitor mimicked the conformation of the natural substrate, which is essential for competitive inhibition. nih.gov
Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is often used to calculate binding free energies from MD simulation trajectories. For proposed lead candidates against Sortase C, favorable MM/PBSA binding free energies were reported, ranging from −13.8 +/- 9.41 to −56.6 +/- 8.82 kcal/mol. researchgate.net For the BChE inhibitor series, while specific binding energies were not reported, the inhibitory activity was quantified by IC50 values, with the most potent 2-phenylbenzofuran derivative exhibiting an IC50 of 30.3 μM. nih.gov A related 2-phenyl-benzofuran-3-carboxamide derivative was identified as a potent SrtA inhibitor with an IC50 value of 30.8 μM. nih.gov
Advanced Applications of 2 Phenylbenzofuran 3 Carbaldehyde in Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Organic Synthesis
The inherent reactivity of the aldehyde functional group, combined with the stable 2-phenylbenzofuran (B156813) core, establishes this compound as a critical building block for creating intricate organic molecules.
Precursor to Polysubstituted Benzofuran (B130515) Systems
The aldehyde moiety of 2-Phenylbenzofuran-3-carbaldehyde serves as a versatile handle for introducing a wide array of substituents, thereby enabling the synthesis of diverse polysubstituted benzofuran systems. This transformation is primarily achieved through classic carbonyl chemistry.
One key method is the Wittig reaction , which converts aldehydes into alkenes. masterorganicchemistry.comudel.eduwikipedia.org By reacting this compound with various phosphorus ylides, chemists can introduce a carbon-carbon double bond at the 3-position, leading to the formation of stilbene-like derivatives. nih.govewha.ac.kr The geometry of the resulting alkene (E or Z isomer) can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgnih.gov An unexpected outcome under certain Wittig conditions has also been reported, where the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with benzoyl chlorides leads to the formation of 3-benzoyl-2-phenylbenzofuran derivatives, representing a one-pot route to these highly substituted systems. researchgate.net
Another powerful tool is the Knoevenagel condensation , where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comyoutube.com This reaction is highly effective for forming new carbon-carbon bonds and yielding α,β-unsaturated products, further functionalizing the 3-position of the benzofuran core. wikipedia.orgrsc.org The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the active methylene components, results in condensation followed by decarboxylation. organic-chemistry.org
These reactions demonstrate the utility of this compound as a foundational molecule. The aldehyde group can be readily transformed, allowing for the systematic extension of the molecular framework and the introduction of new functional groups, which is a key strategy in the synthesis of complex organic molecules and functional materials.
Intermediate in the Total Synthesis of Natural Products
The 2-phenylbenzofuran skeleton is a core component of numerous naturally occurring compounds with significant biological activities. nih.govelsevierpure.comrsc.orgrsc.org Consequently, synthetic routes to these molecules are of great interest. A substituted version of this compound has been identified as a crucial late-stage intermediate in the total synthesis of the natural product XH-14 . tandfonline.comrsc.org
XH-14, which is 2-(4-Hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxybenzofuran-3-carbaldehyde, is a lignan (B3055560) isolated from the Chinese medicinal plant Salvia miltiorrhiza ("Danshen"). tandfonline.com It has shown high potency as an adenosine (B11128) A1 receptor agonist, highlighting its therapeutic potential. tandfonline.com However, its low natural abundance necessitates efficient chemical synthesis. tandfonline.com
In a reported total synthesis, a highly substituted benzofuran derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran, is first synthesized. This precursor is then converted to the corresponding 3-carbaldehyde derivative via formylation, yielding the direct, protected precursor to XH-14. rsc.org The final step involves the debenzylation of this complex aldehyde to yield the natural product XH-14. rsc.org The successful synthesis of XH-14, which has also been achieved through other routes involving Stille coupling, underscores the importance of the 2-arylbenzofuran-3-carbaldehyde framework as a key structural intermediate. tandfonline.comnih.govacs.org
Scaffold for the Development of Novel Chemical Entities
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is used as a template for developing new compounds with specific biological activities. researchgate.netnih.gov The 2-phenylbenzofuran framework is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds and approved drugs. rsc.orgnih.govnih.gov this compound is an excellent starting point for building libraries of such compounds.
Researchers have synthesized libraries of 2-phenyl-benzofuran-3-carboxamide derivatives to explore their potential as inhibitors of bacterial enzymes like Sortase A in Staphylococcus aureus. researchgate.net In these studies, the aldehyde group of a precursor is first oxidized to a carboxylic acid. This acid is then coupled with a diverse range of amines to generate a library of amide derivatives. researchgate.netacs.org Structure-activity relationship (SAR) studies on these libraries revealed that the amide group at the 3-position is crucial for inhibitory activity. researchgate.net This approach, starting from a common benzofuran scaffold, allows for the systematic modification of peripheral chemical groups to optimize biological potency and selectivity. acs.orgnih.gov
The versatility of the 2-phenylbenzofuran scaffold has been exploited to develop compounds with a wide range of therapeutic potential, including anticancer, anti-Alzheimer's, and antimicrobial agents. elsevierpure.comnih.govnih.gov The ability to readily derivatize the 3-position, starting from the carbaldehyde, is a key advantage in the diversity-oriented synthesis of these novel chemical entities. acs.org
Development of Functional Materials based on this compound Derivatives
Beyond its applications in medicine, the 2-phenylbenzofuran scaffold is being explored for the creation of advanced functional materials with unique optical and electronic properties.
Optoelectronic Materials
The conjugated π-electron system of the 2-phenylbenzofuran core makes its derivatives attractive candidates for use in optoelectronic devices. Materials for these applications require specific electronic properties, such as tunable energy levels (HOMO/LUMO) and efficient charge transport capabilities. Benzofuran derivatives have shown promise in this area, particularly in the development of organic field-effect transistors (OFETs) and as components in solar cells. nih.govacs.org
For instance, derivatives containing a thiophene (B33073) ring fused to the benzofuran structure have been investigated for their high performance in organic photovoltaics. nih.govacs.org By strategically modifying the this compound core—for example, by using the aldehyde group to introduce other conjugated systems or electron-donating/withdrawing groups—it is possible to fine-tune the material's electronic properties for specific applications. Dibenzofuran-based materials, a related class of compounds, have been successfully developed as hole transport materials (HTMs) for perovskite solar cells, demonstrating excellent thermal stability and high hole mobility. researchgate.netmdpi.com This suggests that the benzofuran scaffold is a robust platform for creating new materials for organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In the field of display and lighting technology, Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently transport charge and emit light. The design of host materials, which make up the bulk of the emissive layer, is critical for achieving high efficiency and long device lifetimes. These materials must possess high triplet energy to prevent energy loss from the light-emitting dopant.
Dibenzofuran derivatives have been successfully employed as high-triplet-energy host materials in highly efficient deep-blue phosphorescent OLEDs. researchgate.net Furthermore, hybrid structures that fuse an acridine (B1665455) donor with a benzofuran unit have been developed for high-performance thermally activated delayed fluorescence (TADF) OLEDs. rsc.org Other anthracene-dibenzofuran hybrids have been shown to be effective electron-transporting hosts for blue OLEDs. elsevierpure.comresearchgate.net Benzodifuran derivatives have also been explored as hole-transporting layers in OLEDs, in some cases showing higher efficiency than standard materials. researchgate.net
These examples highlight the potential of the benzofuran core in OLED technology. This compound provides a versatile and synthetically accessible scaffold that can be elaborated into novel host or charge-transport materials. By modifying its structure, researchers can optimize its electrochemical stability, energy levels, and charge-transport properties to meet the demanding requirements of next-generation OLEDs. lu.lv
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-phenylbenzofuran-3-carbaldehyde and its derivatives is evolving beyond traditional methods, with a strong emphasis on green and sustainable practices. Modern research focuses on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions.
Key developments include:
Catalyst-Free Reactions: Researchers have successfully synthesized benzofuran (B130515) derivatives through catalyst-free cascade reactions. One such method involves the reaction of nitroepoxides with salicylaldehydes using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 110 °C, achieving yields of up to 84%. acs.org This approach circumvents the need for expensive and often toxic metal catalysts.
Green Solvents and Catalysts: The principles of green chemistry are being actively applied to the synthesis of related heterocyclic compounds, offering a blueprint for future benzofuran syntheses. For instance, the use of non-toxic and biodegradable solvents like water-ethanol mixtures is gaining traction. ckthakurcollege.net The development of deep eutectic solvents, such as a K2CO3/glycerol mixture, has also been reported for reactions like the Willgerodt–Kindler thioamide formation, demonstrating a novel, sustainable reaction medium. nih.gov
Advanced Coupling Reactions: Suzuki–Miyaura coupling reactions have been employed to synthesize a variety of benzofuran derivatives, showcasing a versatile method for creating carbon-carbon bonds and introducing molecular diversity. nih.gov
Nanocatalysis: In the synthesis of analogous benzoxazoles, magnetically separable Ag@Fe2O3 core-shell nanocatalysts have demonstrated superior performance at room temperature. ckthakurcollege.net This highlights a promising direction for developing reusable, highly efficient catalytic systems for benzofuran synthesis, which aligns with the goals of sustainable chemistry. ckthakurcollege.net
| Synthetic Methodology | Key Features | Catalyst/Reagents | Typical Conditions | Reference |
| Cascade Reaction | Catalyst-free, high yield for specific substrates. | Nitroepoxides, Salicylaldehydes, K2CO3 | 110 °C in DMF | acs.org |
| Willgerodt–Kindler | Use of deep eutectic solvent. | K2CO3/Glycerol | 80 °C | nih.gov |
| Nanocatalysis | Reusable, magnetic catalyst; room temperature reaction. | Ag@Fe2O3 nanoparticles | Room Temperature | ckthakurcollege.net |
| Suzuki–Miyaura Coupling | Versatile C-C bond formation for derivatization. | Palladium catalyst | Varies | nih.gov |
Exploration of Unconventional Reactivity and Catalysis
Moving beyond conventional synthetic transformations, current research is exploring the unique reactivity of the this compound core and employing innovative catalytic systems.
Catalyst-Free Methodologies: The ability to synthesize the benzofuran ring system without a metal catalyst, driven by conditions and the inherent reactivity of the precursors, represents a significant area of exploration. acs.org The mechanism often involves a cascade of reactions where intermediates are generated and consumed in a one-pot process. acs.org
Heterogeneous Nanocatalysis: The application of heterogeneous catalysts, such as the previously mentioned Ag@Fe2O3 core-shell nanoparticles, is a key trend. ckthakurcollege.net These catalysts offer advantages of high speed, selectivity, and easy separation from the reaction mixture, making the process more efficient and environmentally friendly. ckthakurcollege.net The high surface-to-volume ratio of nanoparticles provides a significant advantage in catalytic activity. ckthakurcollege.net
Elucidation of Reaction Mechanisms: Understanding the underlying mechanisms of reactivity is crucial. For instance, computational studies on related 2-phenylbenzofuran (B156813) derivatives have shed light on their antioxidant activity, identifying the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) as key pathways depending on the solvent environment. rsc.org Such insights are vital for predicting and controlling the reactivity of the aldehyde functional group in various chemical transformations.
Advanced Characterization Techniques for Dynamic Molecular Processes
While standard spectroscopic methods like NMR and IR are essential for confirming the final structure of synthesized compounds, advanced techniques are becoming indispensable for understanding the dynamic processes during their formation and function. nih.gov
Intermediate Detection: Probing reaction mechanisms often requires the detection of transient species. For example, Fourier-transform infrared spectroscopy (FTIR) has been used to provide evidence for a proposed reaction mechanism by detecting the released acetate (B1210297) anion as an intermediate in a cascade reaction forming the benzofuran ring. acs.org
Catalyst Characterization: When novel catalysts are employed, their physical and chemical properties must be thoroughly characterized to understand their activity. Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and BET surface area analysis are used to determine the structure, size, and surface properties of nanocatalysts, which are critical to their performance. ckthakurcollege.net
Integration of Computational Design with Synthetic Strategy
Computational chemistry is no longer just a tool for post-synthesis analysis but is becoming an integral part of the design phase, guiding synthetic efforts toward molecules with desired properties.
Mechanism Elucidation: Quantum computational methods, particularly Density Functional Theory (DFT), are used to investigate reaction mechanisms from a thermodynamic and kinetic perspective. rsc.org Studies on 2-phenylbenzofuran derivatives have used DFT to calculate bond dissociation enthalpies (BDE) and proton affinities (PA) to determine the most likely pathways for their antioxidant activity. rsc.org
Structure-Based Drug Design: In medicinal chemistry, molecular docking simulations are a cornerstone for designing new therapeutic agents. nih.gov This approach was used to computationally screen and study new benzofuran hybrids as potential dual inhibitors of the PI3K and VEGFR-2 enzymes, which are implicated in cancer. nih.gov This allows for the rational design of molecules with high binding affinity and selectivity before undertaking complex synthetic procedures. nih.govnih.gov
Designing Functional Molecules: The power of computational design extends to creating molecules with specific functions. In a notable example of this strategy, computational approaches were used to transform a class of NIR dyes into highly efficient photolabile protecting groups (PPGs) by analyzing their molecular orbital configurations. nih.gov This "design-first" approach could be applied to this compound to develop novel photoswitches, sensors, or other functional materials.
| Computational Tool/Method | Application in Benzofuran Research | Purpose | Reference |
| Density Functional Theory (DFT) | Elucidating antioxidant mechanisms. | To calculate thermodynamic properties (BDE, PA) and predict reactivity. | rsc.org |
| Molecular Docking | Designing enzyme inhibitors (e.g., PI3K/VEGFR-2). | To predict binding modes and affinity of derivatives to biological targets. | nih.gov |
| Structure-Activity Relationship (SAR) Analysis | Guiding the design of potent anticancer agents. | To understand how structural modifications affect biological activity. | nih.gov |
Role of this compound in Interdisciplinary Chemical Research
The versatile structure of this compound makes it a valuable scaffold in several areas of interdisciplinary research, most prominently in medicinal chemistry and drug discovery.
Anticancer Agent Development: The benzofuran core is a recognized scaffold for creating potent anticancer agents. nih.govontosight.ai Derivatives of 2-phenylbenzofuran are being designed and synthesized to target specific biological pathways involved in cancer progression. For example, a novel benzofuran hybrid demonstrated dual inhibitory activity against PI3K and VEGFR-2, two important enzymes in cancer cell signaling. nih.gov Another derivative, when incorporated into a larger molecular structure, showed significant cytotoxic activity against head and neck cancer cell lines. nih.gov
Antimicrobial and Anti-inflammatory Research: Beyond cancer, the this compound framework has been explored for potential antimicrobial and anti-inflammatory properties, making it a versatile starting point for developing new therapeutic agents for a range of diseases. ontosight.ai
Foundation for Privileged Scaffolds: The benzofuran nucleus is often combined with other "privileged scaffolds" in medicinal chemistry, such as imidazole (B134444) and quinazolinone, to create hybrid molecules with enhanced drug-like properties and biological activity. nih.gov This modular approach allows chemists to fine-tune the pharmacological profile of the resulting compounds.
Q & A
Q. What systematic approaches ensure robust literature reviews for this compound?
Q. How can researchers mitigate biases in interpreting conflicting spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
